Cas no 2228147-75-7 (1-2-(4-bromothiophen-2-yl)ethylcyclopropan-1-ol)

1-2-(4-bromothiophen-2-yl)ethylcyclopropan-1-ol structure
2228147-75-7 structure
Product name:1-2-(4-bromothiophen-2-yl)ethylcyclopropan-1-ol
CAS No:2228147-75-7
MF:C9H11BrOS
Molecular Weight:247.152040719986
CID:5777965
PubChem ID:165636433

1-2-(4-bromothiophen-2-yl)ethylcyclopropan-1-ol 化学的及び物理的性質

名前と識別子

    • 2228147-75-7
    • 1-[2-(4-bromothiophen-2-yl)ethyl]cyclopropan-1-ol
    • EN300-2002068
    • 1-2-(4-bromothiophen-2-yl)ethylcyclopropan-1-ol
    • インチ: 1S/C9H11BrOS/c10-7-5-8(12-6-7)1-2-9(11)3-4-9/h5-6,11H,1-4H2
    • InChIKey: DUPVIMSTYBIZCQ-UHFFFAOYSA-N
    • SMILES: BrC1=CSC(=C1)CCC1(CC1)O

計算された属性

  • 精确分子量: 245.97140g/mol
  • 同位素质量: 245.97140g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 170
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 48.5Ų
  • XLogP3: 2.6

1-2-(4-bromothiophen-2-yl)ethylcyclopropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-2002068-0.05g
1-[2-(4-bromothiophen-2-yl)ethyl]cyclopropan-1-ol
2228147-75-7
0.05g
$1140.0 2023-09-16
Enamine
EN300-2002068-0.1g
1-[2-(4-bromothiophen-2-yl)ethyl]cyclopropan-1-ol
2228147-75-7
0.1g
$1195.0 2023-09-16
Enamine
EN300-2002068-2.5g
1-[2-(4-bromothiophen-2-yl)ethyl]cyclopropan-1-ol
2228147-75-7
2.5g
$2660.0 2023-09-16
Enamine
EN300-2002068-0.25g
1-[2-(4-bromothiophen-2-yl)ethyl]cyclopropan-1-ol
2228147-75-7
0.25g
$1249.0 2023-09-16
Enamine
EN300-2002068-1.0g
1-[2-(4-bromothiophen-2-yl)ethyl]cyclopropan-1-ol
2228147-75-7
1g
$1357.0 2023-06-02
Enamine
EN300-2002068-5.0g
1-[2-(4-bromothiophen-2-yl)ethyl]cyclopropan-1-ol
2228147-75-7
5g
$3935.0 2023-06-02
Enamine
EN300-2002068-1g
1-[2-(4-bromothiophen-2-yl)ethyl]cyclopropan-1-ol
2228147-75-7
1g
$1357.0 2023-09-16
Enamine
EN300-2002068-10g
1-[2-(4-bromothiophen-2-yl)ethyl]cyclopropan-1-ol
2228147-75-7
10g
$5837.0 2023-09-16
Enamine
EN300-2002068-0.5g
1-[2-(4-bromothiophen-2-yl)ethyl]cyclopropan-1-ol
2228147-75-7
0.5g
$1302.0 2023-09-16
Enamine
EN300-2002068-10.0g
1-[2-(4-bromothiophen-2-yl)ethyl]cyclopropan-1-ol
2228147-75-7
10g
$5837.0 2023-06-02

1-2-(4-bromothiophen-2-yl)ethylcyclopropan-1-ol 関連文献

1-2-(4-bromothiophen-2-yl)ethylcyclopropan-1-olに関する追加情報

Introduction to 1-2-(4-bromothiophen-2-yl)ethylcyclopropan-1-ol (CAS No. 2228147-75-7)

1-2-(4-bromothiophen-2-yl)ethylcyclopropan-1-ol (CAS No. 2228147-75-7) is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry due to its intriguing pharmacophoric features. This compound belongs to a class of heterocyclic derivatives characterized by a cyclopropane ring fused with an aromatic system, which is known to enhance biological activity through steric and electronic modulation. The presence of a bromo substituent on the thiophene ring and an ethyl chain extending from the cyclopropane moiety introduces additional layers of complexity, making it a promising candidate for further exploration in drug discovery.

The cyclopropane scaffold is particularly noteworthy in medicinal chemistry, as its rigid three-membered ring exerts significant conformational constraints on adjacent molecular groups. This rigidity can lead to improved binding affinity and selectivity when interacting with biological targets such as enzymes and receptors. In the case of 1-2-(4-bromothiophen-2-yl)ethylcyclopropan-1-ol, the cyclopropane ring is linked to a 4-bromothiophen-2-yl group, which is a well-documented pharmacophore in various therapeutic areas. The bromine atom on the thiophene ring not only enhances electrophilicity but also serves as a handle for further functionalization via cross-coupling reactions, making this compound versatile for synthetic applications.

Recent advancements in computational chemistry have highlighted the potential of such fused heterocyclic systems in modulating biological pathways. Studies using molecular modeling techniques have demonstrated that the ethylethylcyclopropan-1-ol moiety in 1-2-(4-bromothiophen-2-yl)ethylcyclopropan-1-ol can effectively engage with specific pockets in protein targets, thereby influencing their activity. The combination of the cyclopropane's rigid structure with the electron-rich thiophene ring creates a balanced profile that is conducive to interactions with both hydrophobic and polar regions of biological macromolecules.

One of the most compelling aspects of 1-2-(4-bromothiophen-2-yl)ethylcyclopropan-1-ol is its potential application in developing novel therapeutic agents. The bromothiophene moiety has been extensively studied for its role in antimicrobial, anti-inflammatory, and anticancer applications. By incorporating this motif into a cyclopropane framework, researchers aim to leverage synergistic effects that could lead to more potent and selective drug candidates. Preliminary experiments have shown promising results in vitro, where derivatives of this compound exhibit inhibitory activity against certain enzymes implicated in metabolic disorders.

The synthetic accessibility of 1-2-(4-bromothiophen-2-yl)ethylcyclopropan-1-ol also contributes to its appeal as a research tool and potential drug intermediate. The presence of the bromine atom allows for facile introduction of other functional groups via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This flexibility enables chemists to rapidly modify the structure and evaluate different analogs, streamlining the drug discovery process. Additionally, the cyclopropane ring can be further functionalized through ring-opening reactions, providing access to linear or branched aliphatic chains with tailored properties.

In the context of modern drug development, there is growing interest in compounds that exhibit dual or multi-target interactions. The unique structural features of 1-2-(4-bromothiophen-2-yilethylcyclopropane) suggest that it may interact with multiple biological pathways simultaneously, potentially offering therapeutic benefits beyond single-target inhibition. For instance, its ability to modulate both enzyme activity and receptor binding makes it an attractive candidate for treating complex diseases where multiple targets are involved. Ongoing research is focused on elucidating its mechanism of action and identifying new applications in areas such as neurodegenerative disorders and immunomodulation.

The chemical stability and physicochemical properties of 1-(4-bromo-thiophen)-yilethylethyl-cyclop-propanol are also critical factors to consider in its potential pharmaceutical development. Computational studies have indicated that this compound possesses favorable solubility parameters, allowing for formulation into diverse delivery systems ranging from oral tablets to intravenous solutions. Furthermore, its metabolic stability suggests that it may have a prolonged half-life in vivo, which could translate into reduced dosing frequency and improved patient compliance.

As our understanding of disease mechanisms continues to evolve, so too does our approach to drug design. Compounds like (4-bromo-thienyl)-ethyleth-cy-clop-ropanol exemplify how structural innovation can lead to breakthroughs in therapeutic intervention. By combining established pharmacophores with novel scaffolds such as the cyclopropane-thiophene system, researchers are paving the way for next-generation treatments that are more effective and better tolerated than existing options.

In conclusion,(cas no 2228147 75 7) represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological activity. Its synthesis is straightforward yet versatile enough to allow for extensive structural optimization efforts aimed at improving potency selectivity bioavailability while reducing toxicity potential side effects associated with current treatments making it an exciting prospect for future clinical investigations.

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